N-(1,2-benzoxazol-3-yl)-4-nitrobenzenesulfonamide
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Overview
Description
N-(1,2-BENZOXAZOL-3-YL)-4-NITROBENZENE-1-SULFONAMIDE is a chemical compound with the molecular formula C13H9N3O5S It is known for its unique structure, which includes a benzoxazole ring and a nitrobenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-BENZOXAZOL-3-YL)-4-NITROBENZENE-1-SULFONAMIDE typically involves the reaction of 1,2-benzoxazole with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(1,2-BENZOXAZOL-3-YL)-4-NITROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form sulfonic acid derivatives using oxidizing agents like potassium permanganate.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, room temperature.
Reduction: Potassium permanganate, acidic or basic medium, elevated temperature.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), solvents like acetic acid or chloroform.
Major Products Formed
Oxidation: Amino derivatives of the original compound.
Reduction: Sulfonic acid derivatives.
Substitution: Nitrated or halogenated benzoxazole derivatives.
Scientific Research Applications
N-(1,2-BENZOXAZOL-3-YL)-4-NITROBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,2-BENZOXAZOL-3-YL)-4-NITROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The nitro group and sulfonamide moiety play crucial roles in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(1,2-Benzoxazol-3-yl)-4-fluoro-3-(methylsulfonyl)benzenesulfonamide
- N-(1,2-Benzoxazol-3-yl)-2,3-dichlorobenzamide
Uniqueness
N-(1,2-BENZOXAZOL-3-YL)-4-NITROBENZENE-1-SULFONAMIDE is unique due to its specific combination of a benzoxazole ring and a nitrobenzenesulfonamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H9N3O5S |
---|---|
Molecular Weight |
319.29 g/mol |
IUPAC Name |
N-(1,2-benzoxazol-3-yl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H9N3O5S/c17-16(18)9-5-7-10(8-6-9)22(19,20)15-13-11-3-1-2-4-12(11)21-14-13/h1-8H,(H,14,15) |
InChI Key |
GGDMNEAXEXIIQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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